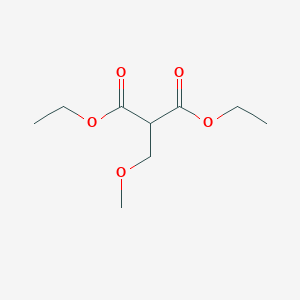

Propanedioic acid, (methoxymethyl)-, diethyl ester

Descripción general

Descripción

“Propanedioic acid, (methoxymethyl)-, diethyl ester” is a chemical compound. It is an ester derivative of propanedioic acid, also known as malonic acid . Malonic acid is a dicarboxylic acid with the structure CH2(COOH)2 . The ionized form of malonic acid, as well as its esters and salts, are known as malonates . For example, diethyl malonate is malonic acid’s diethyl ester .

Chemical Reactions Analysis

Malonic acid, the parent compound of “Propanedioic acid, (methoxymethyl)-, diethyl ester”, reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives .Aplicaciones Científicas De Investigación

Crystal Growth and Characterization

Diethyl 2-(methoxymethyl)malonate is used in the growth of single crystals, which are crucial in various scientific and industrial applications . The crystals of this compound were grown successfully and efficiently by the standard slow evaporation method . The lattice cell parameters by XRD analysis confirmed that the crystal system is Triclinic with the space group of Pī .

Thermal Studies

This compound is also used in thermal studies. The thermal studies explained the two major weight losses between 107 and 153 °C and 153 and 800 °C for D23DYM have been observed .

Mechanical Applications

The hardness profile of D23DYM increases with increase in load which confirms reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 .

Dielectric and Electronic Filters

Diethyl 2-(methoxymethyl)malonate is used in the development of dielectric and electronic filters . The dielectric constant and dielectric loss are perfectly and accurately measured and properly reported .

Biomedical Applications

This compound has potential biomedical applications. It has been tested for its potential use in treating diabetes mellitus . The binding affinity values for the standard inhibitor A74DME and investigational compound D23DYM were − 8.1 kJ/mole and − 8.3 kJ/mole, respectively .

Synthesis of Quinolones

Diethyl 2-(methoxymethyl)malonate is an extremely valuable starting material for the synthesis of quinolones . Quinolones are a type of antibiotic, and this compound has been used in model studies aimed at discerning the mode of action of quinolone antibacterials .

Mecanismo De Acción

Target of Action

Diethyl 2-(methoxymethyl)malonate, also known as 1,3-Diethyl 2-(methoxymethyl)propanedioate or Propanedioic acid, (methoxymethyl)-, diethyl ester, is a derivative of diethyl malonate . The primary targets of this compound are the alpha carbons adjacent to the carbonyl groups in the malonic ester .

Mode of Action

The compound undergoes a chemical reaction known as the malonic ester synthesis . In this reaction, diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .

Biochemical Pathways

The malonic ester synthesis is a key biochemical pathway affected by this compound . This pathway involves the alkylation and decarboxylation of malonic esters, leading to the formation of substituted acetic acids .

Result of Action

The result of the compound’s action is the formation of a substituted acetic acid . This can serve as a precursor for the synthesis of various other compounds, including pharmaceuticals .

Action Environment

The action of Diethyl 2-(methoxymethyl)malonate is influenced by several environmental factors. For instance, the temperature and pH can affect the rate of the malonic ester synthesis . Additionally, the presence of a strong base is necessary for the deprotonation of the alpha carbons .

Propiedades

IUPAC Name |

diethyl 2-(methoxymethyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-4-13-8(10)7(6-12-3)9(11)14-5-2/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCFEHCCMXDRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(COC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450874 | |

| Record name | Propanedioic acid, (methoxymethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanedioic acid, (methoxymethyl)-, diethyl ester | |

CAS RN |

30379-04-5 | |

| Record name | Propanedioic acid, (methoxymethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropanecarboxylic acid, 1-[(4-bromophenyl)methyl]-](/img/structure/B3050920.png)

![1-[(3-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B3050930.png)